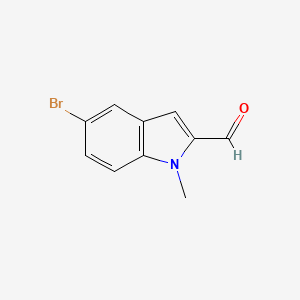

5-bromo-1-methyl-1H-indole-2-carbaldehyde

Description

Propriétés

IUPAC Name |

5-bromo-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWGLLVVJGZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5-Bromoindole Core

The initial step toward preparing 5-bromo-1-methyl-1H-indole-2-carbaldehyde is the synthesis of 5-bromoindole or its derivatives. Several methods exist, with electrophilic bromination of indole or substituted indoles being the most common.

Electrophilic Bromination : Starting from indole or its intermediates, bromine (Br2) is added at low temperatures (0–5°C) in aqueous or alcoholic solvents to selectively brominate the 5-position of the indole ring. The reaction is typically maintained for several hours and followed by quenching with sodium bisulfite or potassium bisulfite to remove excess bromine. The product is then isolated by crystallization and purification.

Alternative Routes : Some methods involve diazotization of para-aminotoluene followed by bromination and ring closure to form 6-bromoindole derivatives, which can be adapted for 5-bromoindole analogs. However, direct bromination of indole remains the most straightforward and scalable approach.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Indole + Br2 (1-2 equiv), 0–5°C, 1–3 h | Aqueous or alcoholic medium; slow addition of bromine; quench with NaHSO3 |

| Workup | Sodium hydroxide reflux, crystallization | Purification by filtration and drying |

N-Methylation of 5-Bromoindole

After obtaining 5-bromoindole, methylation at the nitrogen atom is achieved by N-alkylation:

- N-Alkylation Method : Treatment of 5-bromoindole with sodium hydride (NaH) as a base followed by methyl iodide (CH3I) leads to selective methylation at the N-1 position. This reaction is typically performed in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to avoid side reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Methylation | 5-Bromoindole + NaH + CH3I, DMF, 0°C to RT | Strict anhydrous conditions; inert atmosphere recommended |

The introduction of the aldehyde group at the 2-position of the indole ring is a critical step. Several formylation strategies are reported:

Directed Metalation Followed by DMF Quench : Using a strong base such as n-butyllithium (n-BuLi), lithiation at the 2-position of the indole ring is achieved. Subsequent quenching with N,N-dimethylformamide (DMF) introduces the formyl group. This method requires low temperatures (around −78°C) to maintain regioselectivity and minimize side reactions. Acidic aqueous workup follows to isolate the aldehyde.

Vilsmeier-Haack Reaction : This classical formylation involves the reaction of the N-methyl-5-bromoindole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and DMF. The electrophilic species selectively formylate the 2-position of the indole ring. After the reaction, a basic workup is performed to neutralize the reaction mixture and isolate the aldehyde.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Directed Metalation | n-BuLi, −78°C, then DMF quench, acidic workup | High regioselectivity; requires low temperature |

| Vilsmeier-Haack | POCl3 + DMF, reflux or controlled heating, basic workup | Widely used; scalable; careful control of conditions needed |

Summary Table of Preparation Steps

Additional Notes and Research Findings

Selectivity and Regio-Control : The bromination step is highly regioselective for the 5-position due to the electronic nature of the indole ring. The use of low temperatures and controlled addition of bromine helps avoid polybromination or substitution at undesired positions.

N-Methylation Efficiency : Sodium hydride combined with methyl iodide is a reliable method for N-methylation, providing high yields and minimal side reactions. The reaction must be conducted under anhydrous conditions to prevent quenching of the base.

Formylation Challenges : The 2-position of indole is less reactive than the 3-position; thus, directed lithiation or the Vilsmeier-Haack reaction is preferred for formylation. The choice depends on scale, availability of reagents, and desired purity.

Purification : Each step typically requires purification by crystallization or column chromatography to ensure high purity, especially important for subsequent functionalization steps.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5th position undergoes substitution reactions under specific conditions:

Key Findings :

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) enable aryl group introduction at the 5th position, retaining the aldehyde functionality .

-

Copper-mediated reactions require polar aprotic solvents for optimal efficiency .

Aldehyde Group Reactivity

The aldehyde group participates in condensation and reduction reactions:

2.1. Condensation Reactions

Mechanistic Insight :

-

Schiff base formation proceeds via nucleophilic attack of amines on the electrophilic aldehyde carbon .

-

Knoevenagel reactions exhibit pH-dependent kinetics, with piperidine acting as a base catalyst .

2.2. Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | 5-Bromo-1-methyl-1H-indole-2-methanol | 92% | |

| LiAlH₄ | THF, reflux | Same as above | 95% |

Notes :

-

Sodium borohydride is preferred for selective aldehyde reduction without affecting the bromine substituent .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 3rd position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0°C, 2 h | 3-Nitro-5-bromo-1-methyl-1H-indole-2-carbaldehyde | 58% | |

| Br₂, FeBr₃ | CH₂Cl₂, RT | 3,5-Dibromo-1-methyl-1H-indole-2-carbaldehyde | 73% |

Challenges :

Functionalization via N-Methyl Group

The N-methyl group can undergo demethylation under harsh conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → RT | 5-Bromo-1H-indole-2-carbaldehyde | 81% |

Application :

Oxidation Reactions

The aldehyde group is oxidized to carboxylic acid under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | 5-Bromo-1-methyl-1H-indole-2-carboxylic acid | 88% | |

| Ag₂O, HNO₃ | RT, 12 h | Same as above | 76% |

Critical Consideration :

Stability and Handling Considerations

-

Light Sensitivity : Decomposes under UV light; store in amber vials .

-

Moisture Sensitivity : Hydrolyzes slowly in aqueous acidic/basic conditions .

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science, particularly for synthesizing bioactive indole derivatives and functionalized heterocycles.

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

5-Bromo-1-methyl-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. Indoles are important in pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's structure allows for modifications that lead to a range of derivatives with potential therapeutic effects, including anti-cancer and anti-inflammatory properties .

Development of Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, enhancing the understanding of cellular dynamics and interactions. The ability to modify the indole structure allows researchers to tailor the fluorescent properties for specific applications, making it invaluable in biochemistry and molecular biology .

Medicinal Chemistry

In medicinal chemistry, this compound plays a pivotal role in drug discovery. Its derivatives have been investigated for their potential as anti-cancer agents due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, facilitating the construction of complex molecules with specific functional groups. Its reactivity allows chemists to employ it in various reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of diverse organic compounds .

Material Science Applications

In material science, this compound is explored for developing novel materials with unique electronic properties. These materials can enhance the performance of electronic devices, including sensors and semiconductors. The compound's structural features contribute to its potential applications in creating advanced materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Biological Imaging

Research utilizing fluorescent probes derived from this compound demonstrated its efficacy in imaging live cells. The study showcased how these probes could track cellular processes such as apoptosis and cell migration, providing insights into disease mechanisms at the cellular level .

Mécanisme D'action

The mechanism of action of 5-bromo-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-1-methyl-1H-indole-2-carbaldehyde with structurally related indole derivatives, focusing on synthesis, physical properties, and applications.

Table 1: Comparative Analysis of Indole Carbaldehyde Derivatives

Key Findings:

Structural and Electronic Effects :

- The 5-bromo substituent in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic additions to the aldehyde group. This contrasts with 6-bromo-1H-indole-3-carbaldehyde , where bromine at the 6-position induces Br⋯π interactions in crystal packing .

- Methyl vs. Benzyl Substitutents : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier N-benzyl derivatives (e.g., 1-benzyl-5-bromo-1H-indole ), improving solubility in polar solvents .

Synthetic Efficiency: The target compound’s synthesis via MnO₂ oxidation achieves higher yields (86–90%) compared to Grignard-based routes for 5-bromo-3-phenyl-1H-indene-2-carbaldehyde (21% yield) .

Applications: Medicinal Potential: While the target compound is primarily an intermediate, 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone demonstrates antimicrobial activity due to its hydrogen-bonded supramolecular structure . Drug Discovery: Carboxamide derivatives like 5-bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (m/z 386) highlight the role of halogenated indoles in optimizing pharmacokinetic properties .

Spectroscopic Distinctions: The UV-Vis spectrum of the target compound shows strong absorbance at 225 nm, absent in non-aldehydic analogs like 1-benzyl-5-bromo-1H-indole, underscoring the aldehyde’s electronic impact .

Activité Biologique

5-Bromo-1-methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their potential therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound possesses the following chemical structure:

Target Receptors and Enzymes

Indole derivatives, including this compound, have been shown to interact with various receptors and enzymes. The compound exhibits high affinity for multiple biological targets, influencing several biochemical pathways. Notably, it can inhibit enzymes involved in cancer cell proliferation and modulate key signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation .

Biochemical Pathways

The compound's biological activities stem from its ability to affect various biochemical pathways. It has demonstrated potential in the following areas:

- Anticancer Activity : In vitro studies indicate that this compound can inhibit tumor growth in various cancer cell lines .

- Antimicrobial Activity : It has shown effectiveness against a range of pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating significant antibacterial effects .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses through inhibition of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and efficacy of this compound:

| Study | Cell Line | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| CAKI-1 | 21 ± 3 | Cytotoxicity | |

| Various | 10 ± 2 | Antitumor activity | |

| E. coli | 0.35 – 1.25 | Antibacterial |

Animal Models

Research has also explored the dosage effects of this compound in animal models. Low to moderate doses have shown therapeutic effects, such as:

- Inhibition of tumor growth.

- Reduction in inflammation markers.

These findings suggest a dose-dependent relationship where therapeutic benefits can be achieved without significant toxicity .

Case Studies

-

Anticancer Efficacy

In a study examining the anticancer properties of indole derivatives, including this compound, researchers found that the compound significantly inhibited the proliferation of CAKI-1 cells with an IC50 value indicating moderate potency against renal cancer cells . -

Antimicrobial Activity

Another case study highlighted the antibacterial properties against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.